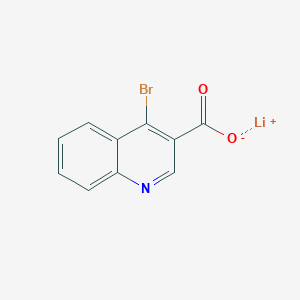

Lithium;4-bromoquinoline-3-carboxylate

Description

Significance of Quinolines in Synthetic Organic Chemistry

Quinolines are heterocyclic aromatic organic compounds characterized by a double-ring structure where a benzene (B151609) ring is fused to a pyridine (B92270) ring. sigmaaldrich.comchemscene.com This structural motif is not merely of academic interest; it is a privileged scaffold in medicinal chemistry and materials science. echemi.comresearchgate.net Derivatives of quinoline (B57606) are integral to a wide array of pharmaceuticals, including antimalarial drugs like chloroquine (B1663885) and quinine, as well as antibacterial and anticancer agents. echemi.comresearchgate.net Beyond medicine, quinolines are used in the manufacturing of dyes, pigments, and corrosion inhibitors, and serve as versatile solvents and reagents in organic synthesis. sigmaaldrich.com The functionalization of the quinoline ring is a key strategy for expanding the chemical space and enhancing the pharmacological profiles of these derivatives, accelerating drug discovery and broadening their therapeutic potential. echemi.com

Overview of Strategic Approaches to Quinoline Core Functionalization

The development of new synthetic methodologies for the regioselective functionalization of the quinoline core is an active area of research. sigmaaldrich.com Traditional methods for synthesizing quinolines, such as the Skraup, Doebner, and Pfitzinger reactions, have been known for over a century and are still in use. nih.govnih.govgrowingscience.com However, modern synthetic chemistry has seen a surge in the development of more efficient and selective strategies.

One of the most powerful approaches is the direct C-H bond activation, which allows for the introduction of functional groups at specific positions on the quinoline ring under mild conditions. sigmaaldrich.com This method is often catalyzed by transition metals like rhodium, ruthenium, or palladium. sigmaaldrich.com Other strategies include:

Oxidative Annulation: Creating the quinoline ring through cyclization reactions that involve an oxidation step.

Halogenation: Introducing halogen atoms (F, Cl, Br, I) onto the quinoline scaffold, which can then serve as handles for further modifications through cross-coupling reactions. sigmaaldrich.com

N-oxide formation: Using the quinoline N-oxide as a directing group to guide functionalization to specific positions, such as C2 and C8. sigmaaldrich.com

These advanced methods provide chemists with precise tools to create a diverse library of quinoline-based compounds with tailored properties. echemi.com

Scope of Academic Research on Halogenated Quinoline Carboxylates

Halogenated quinoline carboxylates, the family to which Lithium;4-bromoquinoline-3-carboxylate belongs, are important synthetic intermediates and target molecules. The presence of a halogen atom, such as bromine, provides a reactive site for introducing further complexity through reactions like Suzuki or Buchwald-Hartwig couplings. The carboxylic acid group is also significant, as it is a key pharmacophore in many biologically active molecules, often involved in forming critical interactions with biological targets like enzymes. nih.gov

Research in this area focuses on several key aspects:

Synthesis: Developing novel and efficient routes to access these molecules. This includes improving classic multi-component reactions like the Doebner and Pfitzinger syntheses to accommodate a wider range of functional groups. nih.govnih.govgrowingscience.com

Biological Activity: Investigating the potential of these compounds as therapeutic agents. For instance, various quinoline-4-carboxylic acids have been studied as inhibitors of enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH), which is a target for cancer and autoimmune diseases. nih.gov Other studies have explored their potential as antimicrobial agents. nih.gov

Chemical Reactivity: Exploring the use of these compounds as building blocks in the synthesis of more complex molecules. The lithium salt of a carboxylic acid, for example, can be a key intermediate in reactions such as decarboxylative cross-coupling.

While extensive research exists on the broader class of quinoline carboxylates, specific studies focusing on "this compound" are not widely available in the public domain. The compound is best understood as the lithium salt of 4-bromoquinoline-3-carboxylic acid.

Properties and Synthesis of 4-Bromoquinoline-3-carboxylic Acid and its Lithium Salt

Detailed research findings on the specific synthesis and application of this compound are limited. However, we can infer its properties and potential synthetic utility by examining its parent acid, 4-bromoquinoline-3-carboxylic acid.

The formation of the lithium salt is a straightforward acid-base reaction where the acidic proton of the carboxylic acid group is replaced by a lithium ion, typically by reacting the parent acid with a lithium base such as lithium hydroxide (B78521) (LiOH) or butyllithium (B86547) (BuLi).

Table 1: Physicochemical Properties of 4-Bromoquinoline-3-carboxylic Acid

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₆BrNO₂ |

| Molecular Weight | 252.06 g/mol echemi.com |

| Exact Mass | 250.95819 u echemi.com |

| Topological Polar Surface Area | 50.2 Ų echemi.com |

| Hydrogen Bond Donor Count | 1 echemi.com |

| Hydrogen Bond Acceptor Count | 3 echemi.com |

| Rotatable Bond Count | 1 echemi.com |

While a specific, documented synthesis for 4-bromoquinoline-3-carboxylic acid is not readily found, its structure suggests that it could be prepared using established methods for quinoline synthesis. A plausible route would be a Pfitzinger or Doebner-type reaction employing appropriately substituted starting materials. Another potential pathway involves the halogen-lithium exchange of a dibromo-quinoline precursor followed by carboxylation with carbon dioxide, a method reported for the synthesis of other quinoline carboxylic acids. researchgate.net

The corresponding lithium salt, this compound, would share the same core structure but with the carboxylic acid deprotonated.

Table 2: Predicted Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₅BrLiNO₂ |

| Molecular Weight | 257.99 g/mol |

| Charge | Neutral (ionic compound) |

| Key Moieties | 4-bromoquinoline (B50189), Lithium carboxylate |

The primary role of such a lithium salt in research would likely be as a synthetic intermediate. For example, lithium carboxylates can undergo decarboxylation under certain conditions to generate organometallic intermediates, which can then participate in coupling reactions. This highlights the potential of this compound as a precursor for introducing the 4-bromoquinolin-3-yl fragment into other molecules.

Structure

3D Structure of Parent

Properties

IUPAC Name |

lithium;4-bromoquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2.Li/c11-9-6-3-1-2-4-8(6)12-5-7(9)10(13)14;/h1-5H,(H,13,14);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRSOROZLWWRNV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC=C2C(=C1)C(=C(C=N2)C(=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrLiNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Quinoline Core

Classical Annulation Reactions Applied to Quinoline (B57606) Scaffold Construction

Classical methods for quinoline synthesis have been the bedrock of heterocyclic chemistry for over a century, offering robust and often straightforward routes to the quinoline core.

The Friedländer synthesis, first reported in 1882, is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, such as a ketone or ester. wikipedia.org This reaction can be catalyzed by acids, bases, or even conducted under high temperatures without a catalyst. wikipedia.orgorganic-chemistry.org

Modifications to the classical Friedländer synthesis have been developed to improve yields, expand substrate scope, and create more environmentally benign procedures. One significant modification involves the in situ reduction of an o-nitroarylcarbonyl compound to the corresponding o-aminoarylcarbonyl, which then undergoes the Friedländer condensation. This one-pot approach avoids the isolation of the often unstable aminobenzaldehyde. organic-chemistry.org Another advancement is the use of solid-phase synthesis, where one of the reactants is bound to a resin, facilitating purification and product isolation. nih.gov Greener approaches utilizing water as a solvent and catalyst-free conditions have also been reported, offering a more sustainable route to quinolines. organic-chemistry.org

For the synthesis of a 4-bromoquinoline-3-carboxylate derivative, a potential Friedländer approach would involve the condensation of a 2-amino-?-bromobenzaldehyde with an α-keto ester. The challenge lies in the availability and stability of the appropriately substituted 2-aminobenzaldehyde.

Table 1: Examples of Friedländer Synthesis Modifications

| Modification | Reactants | Conditions | Advantage |

| In situ reduction | o-nitroarylcarbaldehyde, Ketone | Iron, aq. HCl, then KOH | One-pot procedure, avoids isolation of unstable intermediates |

| Solid-phase synthesis | Resin-bound imine, Ketone | Piperidine, refluxing ethanol | Simplified purification |

| Catalyst-free in water | 2-aminobenzaldehyde, Ketone | Water, 70°C | Environmentally friendly, no catalyst required |

The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids through the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction mechanism involves the base-catalyzed hydrolysis of isatin to an α-keto-acid, which then condenses with the carbonyl compound to form an imine. Subsequent cyclization and dehydration yield the quinoline-4-carboxylic acid. wikipedia.org

This method is particularly relevant for the synthesis of the parent acid of the target compound. The reaction of a 5-bromoisatin (B120047) with a pyruvate (B1213749) derivative could potentially yield a 7-bromoquinoline-2,4-dicarboxylic acid, which would require further selective decarboxylation. google.com A more direct approach would be the reaction of isatin with a β-keto ester bearing a bromine at the appropriate position, though the regiochemical outcome would need to be carefully controlled. The Pfitzinger reaction and its analogues have been instrumental in the synthesis of various biologically active quinoline carboxylic acids. researchgate.netnih.gov

Transition Metal-Catalyzed Cyclization and Annulation Strategies

Modern synthetic chemistry has seen a surge in the development of transition metal-catalyzed reactions for the construction of heterocyclic systems, offering high efficiency, selectivity, and functional group tolerance.

Rhodium catalysts have proven to be effective in the synthesis of quinoline carboxylates. A notable approach involves the Rh(II)-catalyzed reaction of indoles with halodiazoacetates. This reaction is proposed to proceed through a cyclopropanation of the indole (B1671886) C2-C3 double bond, followed by a ring-expansion of the labile cyclopropane (B1198618) intermediate to afford the quinoline-3-carboxylate. beilstein-journals.org This method offers a mild and efficient route to various substituted ethyl quinoline-3-carboxylates. beilstein-journals.org For instance, the reaction of 5-bromoindole (B119039) with ethyl bromodiazoacetate in the presence of a rhodium catalyst yields ethyl 6-bromoquinoline-3-carboxylate in good yield. beilstein-journals.org This highlights the potential of this methodology for accessing halogenated quinoline-3-carboxylates.

Table 2: Substrate Scope of Rhodium-Catalyzed Synthesis of Ethyl Quinoline-3-carboxylates from Substituted Indoles

| Indole Substituent | Product | Yield (%) |

| 5-MeO | Ethyl 6-methoxyquinoline-3-carboxylate | 98 |

| 5-Bromo | Ethyl 6-bromoquinoline-3-carboxylate | 83 |

| 4-Bromo | Ethyl 5-bromoquinoline-3-carboxylate | 71 |

| 6-Bromo | Ethyl 7-bromoquinoline-3-carboxylate | 94 |

Data sourced from a study on the Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles. beilstein-journals.org

Copper catalysis has emerged as a versatile and cost-effective tool for the synthesis of quinolines. One approach involves the copper-catalyzed intermolecular cyclization of anilines and terminal alkynes, which allows for the construction of the quinoline ring in a single step. organic-chemistry.org Another powerful strategy is the copper-catalyzed dual cyclization to construct fused quinoline systems, such as quinindolines. rsc.org

For the synthesis of quinoline-3-carboxylates, a copper-catalyzed approach could involve the reaction of an appropriately substituted aniline (B41778) with an acetylenic ester. The regioselectivity of such a reaction would be a critical factor in obtaining the desired 3-carboxylate isomer. Additionally, copper-catalyzed hydrolysis of bromoquinolines to hydroxyquinolines has been reported, demonstrating the utility of copper in modifying the quinoline core. connectjournals.com

Cobalt-catalyzed C-H activation has gained significant attention as a powerful and sustainable strategy for the synthesis and functionalization of heterocyclic compounds. rsc.orgrsc.org This approach allows for the direct formation of C-C or C-N bonds by activating otherwise inert C-H bonds, offering high atom economy. nih.gov

In the context of quinoline synthesis, cobalt(III)-catalyzed C-H activation/cyclization of anilines with alkynes has been reported to produce quinolines with high efficiency and regioselectivity. wikipedia.org The reaction is believed to proceed through the formation of a cobaltacycle intermediate, followed by alkyne insertion and reductive elimination. While this method typically yields quinolines with substituents at the 2- and 4-positions, modifications of the directing group and reaction partners could potentially be tailored for the synthesis of quinoline-3-carboxylates. The development of enantioselective cobalt-catalyzed C-H activation further expands the utility of this methodology in synthesizing chiral quinoline derivatives. nih.gov

Synthesis of Lithium;4-bromoquinoline-3-carboxylate

A plausible synthetic route to this compound would first involve the synthesis of 4-bromoquinoline-3-carboxylic acid, followed by its conversion to the corresponding lithium salt.

The synthesis of the 4-bromoquinoline-3-carboxylic acid core could potentially be achieved through a multi-step process starting from quinolin-4-ol. Bromination of quinolin-4-ol using a reagent like phosphorus tribromide can yield 4-bromoquinoline (B50189). chemicalbook.com Subsequent introduction of the carboxylic acid group at the 3-position would be a challenging step requiring regioselective functionalization.

Alternatively, a more convergent approach could involve building the substituted quinoline ring directly. A modified Pfitzinger-type reaction could be envisioned, although controlling the regiochemistry to obtain the 4-bromo-3-carboxylate would be non-trivial. The Rhodium-catalyzed methodology starting from a suitably substituted indole offers a more promising route to a quinoline-3-carboxylate, which could then be brominated at the 4-position.

Once 4-bromoquinoline-3-carboxylic acid is obtained, its conversion to the lithium salt is a straightforward acid-base reaction. Treatment of the carboxylic acid with a lithium base, such as lithium hydroxide (B78521), in a suitable solvent like water or an alcohol, would yield this compound upon crystallization or solvent removal. google.comgoogle.com

Palladium-Catalyzed Oxidative Cyclizations

Palladium catalysis is a versatile tool for quinoline synthesis, often proceeding through oxidative cyclization pathways. One notable method involves the reaction of aryl allyl alcohols with anilines. rsc.orgresearchgate.net This process can operate without the need for acids, bases, or other additives, demonstrating high efficiency and a broad substrate scope. rsc.orgresearchgate.net The reaction mechanism is believed to commence with the palladium-catalyzed oxidation of an allyl alcohol to an α,β-unsaturated aldehyde. researchgate.netmdpi.com This intermediate then undergoes condensation with an aniline to form an imine, which subsequently cyclizes and aromatizes to yield the quinoline product. researchgate.netmdpi.com

Another approach utilizes the palladium-catalyzed aerobic oxidative annulation of o-alkenylanilines with alkynes. organic-chemistry.org This method constructs 2,3-disubstituted quinolines using molecular oxygen as the terminal oxidant. organic-chemistry.org The reaction proceeds via intermolecular amination of the alkyne, followed by insertion of the olefin and an oxidative cleavage of a carbon-carbon bond. organic-chemistry.org

| Catalyst System | Starting Materials | Key Features | Yields |

| Pd(OAc)₂ | Aryl allyl alcohols, Anilines | Additive-free, Broad substrate scope | Satisfactory |

| PdCl₂ / PPh₃ / Cu(TFA)₂·xH₂O | o-Vinylanilines, Alkynes | Uses O₂ as oxidant, High regioselectivity | Up to 86% |

Ruthenium-Catalyzed Annulation Methods

Ruthenium catalysts offer efficient pathways for quinoline synthesis through various annulation strategies. One such method involves the aza-Michael addition and intramolecular annulation of enaminones with anthranils. mdpi.comrsc.org This approach provides an alternative route to 3-substituted quinoline derivatives and is noted for its simple and easy-to-operate conditions. rsc.org

Ruthenium complexes are also effective in acceptorless dehydrogenative coupling (ADC) reactions. A bifunctional ruthenium NNN-pincer complex, for example, can catalyze the synthesis of a wide range of substituted quinolines from 2-aminobenzyl alcohols and secondary alcohols. rsc.org This sustainable method is highly atom-economical, producing only hydrogen and water as byproducts. rsc.org Furthermore, ruthenium-catalyzed [5+1] annulation of 2-alkenylanilines with sulfoxonium ylides provides access to highly functionalized quinolines with good yields and excellent functional group tolerance. organic-chemistry.org

| Catalyst System | Reaction Type | Starting Materials | Key Features |

| Ru(II) catalyst | Aza-Michael addition/Annulation | Enaminones, Anthranils | Good yields, simple conditions |

| Ruthenium NNN-pincer complex | Acceptorless Dehydrogenative Coupling | 2-Aminobenzyl alcohols, Secondary alcohols | Low catalyst loading, aerial conditions |

| Ruthenium catalyst | [5+1] Annulation | 2-Alkenylanilines, Sulfoxonium ylides | Excellent functional group tolerance |

Iron-Catalyzed Dehydrogenative Couplings

The use of earth-abundant and low-toxicity metals like iron is a significant goal in sustainable chemistry. Iron-catalyzed acceptorless dehydrogenative coupling presents a straightforward and atom-economical methodology for synthesizing quinolines from α-2-aminoaryl alcohols and secondary alcohols. rsc.orgrsc.org This approach, utilizing an air-stable iron catalyst, proceeds without the need for an activating agent and demonstrates high yields and good tolerance for various functional groups. rsc.orgrsc.org The reaction involves a sequential dehydrogenation and condensation process, forming C-C and C-N bonds with the liberation of hydrogen and water as the only byproducts. rsc.org This method can produce a diverse range of substituted quinolines, with reports of up to 39 different derivatives prepared in yields as high as 94%. rsc.orgrsc.org

| Catalyst | Starting Materials | Key Features | Max. Yield |

| Air-stable PNP pincer iron complex | α-2-Aminoaryl alcohols, Secondary alcohols | Atom-economical, Activating agent-free, "Green" byproducts (H₂, H₂O) | 94% |

Nickel-Catalyzed Sequential Dehydrogenation and Condensation

Nickel, another earth-abundant metal, has proven effective in catalyzing the synthesis of quinolines. An environmentally benign, one-step synthesis utilizes a macrocyclic nickel catalyst ([Ni(MeTAA)]) for the acceptorless dehydrogenative coupling of o-aminobenzyl alcohols with ketones or secondary alcohols. rsc.orgrsc.org This method is efficient and produces a wide variety of substituted quinolines in high yields from readily available starting materials. rsc.org The reaction mechanism involves a biomimetic dehydrogenative condensation/coupling, where the nickel catalyst and its coordinated diamine ligands act synergistically in the dehydrogenation of the alcohol substrates. acs.org This nickel-catalyzed approach represents a sustainable and atom-economic route to valuable quinoline derivatives. organic-chemistry.orgrsc.org

| Catalyst | Reaction Type | Starting Materials | Key Features |

| [Ni(MeTAA)] | Acceptorless Dehydrogenative Coupling | o-Aminobenzyl alcohols, Ketones/Secondary alcohols | Earth-abundant catalyst, Environmentally benign, High yields |

| Singlet diradical Ni(II) catalysts | Dehydrogenative Condensation/Coupling | Low-cost, accessible materials | Biomimetic, Atom-economic |

Metal-Free and Organocatalytic Quinoline Synthesis

In the pursuit of greener and more sustainable chemical processes, metal-free and organocatalytic methods for quinoline synthesis have gained significant attention. dntb.gov.uarsc.orgnih.gov These approaches avoid the use of potentially toxic and expensive transition metals. nih.govnih.gov Classical methods like the Skraup and Doebner-Von Miller reactions, while foundational, often require harsh conditions and toxic reagents. dntb.gov.uanih.govmdpi.com Modern modifications to these established routes, such as using microwave irradiation or ionic liquids, have improved efficiency and reaction conditions. dntb.gov.uanih.gov

Recent innovations include the use of solid acid catalysts like Nafion NR50 for Friedländer synthesis under microwave conditions, offering an environmentally friendly option. mdpi.com Another metal-free strategy involves an iodide-catalyzed functionalization of C(sp³)–H bonds and tandem cyclization of 2-methylbenzothiazoles or 2-methylquinolines with 2-styrylanilines. nih.gov This protocol features mild conditions and excellent functional group tolerance. nih.gov

Photo-Induced Oxidative Annulation Reactions

Photocatalysis offers a powerful and sustainable strategy for organic synthesis, utilizing light to drive chemical transformations. Photo-induced oxidative annulation reactions provide a concise and environmentally friendly route to quinoline derivatives. rsc.org For instance, 6-phenylbenzo[h]quinolines can be synthesized by irradiating (E)-2-phenyl-3-styrylpyridines with UV light. rsc.org This reaction proceeds through a dehydrogenative annulation cascade involving 6π-electrocyclization, a mdpi.comrsc.org-H shift, and tautomerization, avoiding the need for transition metal catalysts or chemical oxidants. rsc.org

Visible-light-mediated methods have also been developed. One such approach employs anthraquinone (B42736) as an organic photocatalyst for the oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols at room temperature, using DMSO as the oxidant. organic-chemistry.org These photo-induced methods are advantageous due to their mild reaction conditions and high atom efficiency. rsc.org

Multicomponent Reaction Protocols for Quinoline Ring Formation

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. nih.goviicbe.org The Povarov reaction is a well-known MCR for the synthesis of tetrahydroquinolines, which can then be oxidized to quinolines. nih.gov This two-step sequence, involving the acid-catalyzed reaction of anilines, aldehydes, and activated olefins followed by oxidation, provides access to complex quinoline structures. nih.gov Manganese dioxide has been identified as a choice reagent for the oxidation step, affording high yields and clean reactions. nih.gov

Microwave-assisted Povarov-type MCRs have also been developed, using camphor-10-sulfonic acid (CSA) to promote the [4+2] cycloaddition of in-situ formed imines with alkynes, leading to 4-arylated quinolines. researchgate.net These protocols highlight the power of MCRs to rapidly build molecular complexity from simple and readily available starting materials. acs.orgresearchgate.net

Regioselective Bromination Strategies for the Quinoline Nucleus

Direct Bromination Methods for Quinoline-3-carboxylic Acid

Direct electrophilic bromination of the quinoline (B57606) ring can be a straightforward approach; however, controlling the position of bromination is often difficult. The reactivity of the quinoline nucleus towards electrophiles is influenced by the nitrogen atom, which deactivates the pyridine (B92270) ring, and by the substituents present on the carbocyclic ring.

For quinoline itself, gas-phase bromination at high temperatures (450-500°C) can yield 2-bromoquinoline, while at a lower temperature (300°C), 3-bromoquinoline (B21735) is formed. researchgate.net However, for substituted quinolines like quinoline-3-carboxylic acid, the directing effects of the existing substituent must be considered. The carboxylic acid group is a deactivating group and a meta-director.

The Hell-Volhard-Zelinskii reaction is a classic method for the α-bromination of carboxylic acids. libretexts.org This reaction typically involves treatment of the carboxylic acid with bromine and a catalytic amount of phosphorus tribromide (PBr₃). The reaction proceeds via the formation of an acid bromide, which then enolizes, allowing for α-bromination. libretexts.org While this method is effective for aliphatic carboxylic acids, its application to quinoline-3-carboxylic acid for bromination at the 4-position is not a direct application of the standard HVZ mechanism, which targets the carbon alpha to the carbonyl group.

Direct bromination of 8-substituted quinolines has been studied, showing that the position of bromination is highly dependent on the nature of the substituent and the reaction conditions. researchgate.netresearchgate.net For instance, bromination of 8-hydroxyquinoline (B1678124) can lead to a mixture of mono- and di-bromo derivatives, with the regioselectivity influenced by the amount of bromine used and the solvent. researchgate.netresearchgate.net

| Substrate | Reagents and Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|

| Quinoline | Br₂, gas phase, 300°C | 3-Bromoquinoline | N/A | researchgate.net |

| Quinoline | Br₂, gas phase, 450-500°C | 2-Bromoquinoline | Preparative yield | researchgate.net |

| 8-Hydroxyquinoline | Br₂ (1.5 eq), CH₂Cl₂ | 7-Bromo-8-hydroxyquinoline | 58% | researchgate.net |

| 8-Hydroxyquinoline | Br₂ (2.1 eq), CH₂Cl₂ | 5,7-Dibromo-8-hydroxyquinoline | 90% | researchgate.net |

| 8-Methoxyquinoline | Br₂ (1.1 eq), CCl₄ | 5-Bromo-8-methoxyquinoline | Sole product | researchgate.net |

Synthesis of 4-Bromoquinoline (B50189) Derivatives via Ring-Closing Reactions

An alternative to direct bromination of a pre-formed quinoline ring is the construction of the 4-bromoquinoline skeleton through cyclization reactions. This approach allows for the strategic placement of the bromine atom by using appropriately substituted precursors.

One such method involves the palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl (B1604629) azides. researchgate.net Depending on the reaction conditions, this method can selectively afford either 4-bromoisoquinolines or 4-bromoisoquinolones. researchgate.net While this example yields an isoquinoline, similar strategies can be envisioned for quinoline synthesis.

The classic Pfitzinger reaction, which involves the condensation of isatin (B1672199) with a carbonyl compound, is a versatile method for synthesizing quinoline-4-carboxylic acids. rsc.org Modification of the starting materials could potentially allow for the introduction of a bromine atom at the desired position during the ring-forming process. For example, using a brominated isatin or a brominated carbonyl compound could lead to the formation of a bromo-substituted quinoline ring.

Multicomponent reactions (MCRs) have also emerged as powerful tools for the synthesis of diverse quinoline scaffolds in a single step. rsc.org These reactions offer high atom economy and the ability to introduce various functional groups, which could include a bromine atom at the 4-position by careful choice of the starting materials.

| Reaction Type | Starting Materials | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| Electrocyclic Reaction | 2-Alkynyl benzyl azides | PdBr₂/CuBr₂/LiBr | 4-Bromoisoquinoline | researchgate.net |

| Pfitzinger Reaction | Isatin and carbonyl compounds | Base (e.g., KOH) | Quinoline-4-carboxylic acids | rsc.org |

| Pfitzinger Condensation | 5-substituted isatins and 4'-bromopropiophenone | KOH, EtOH/H₂O | Quinoline derivatives with C3 methyl group | nih.gov |

Bromination of Quinoline N-Oxides and Subsequent Transformations

The use of quinoline N-oxides provides an alternative strategy for the functionalization of the quinoline ring. The N-oxide group alters the electronic properties of the ring, activating the C2 and C4 positions towards nucleophilic attack and the C8 position towards electrophilic attack.

Rhodium-catalyzed C8-H bromination of quinoline N-oxides with N-bromosuccinimide (NBS) has been reported to proceed with good regioselectivity. mdpi.comresearchgate.net This method allows for the introduction of a bromine atom at the C8 position. While not the target C4 position, this demonstrates the utility of N-oxides in directing bromination.

Furthermore, quinoline N-oxides can undergo deoxygenative functionalization at the C2 position. beilstein-journals.org While this is not a direct route to 4-bromoquinolines, it highlights the diverse reactivity of N-oxides that can be exploited for the synthesis of various substituted quinolines. The N-oxide can be removed after the desired substitution has been achieved, restoring the quinoline ring.

| Substrate | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Quinoline N-oxides | NBS (1.1 equiv), [RhCp*Cl₂]₂ (5 mol%), AgSbF₆ (20 mol%), NaOAc (20 mol%), trifluoroethanol | C8-brominated quinoline N-oxides | 20-90% | mdpi.com |

| Quinoline N-oxide | 4-Phenyl-1-tosyl-1H-1,2,3-triazole, DCE, rt | 2-(4-Phenyl-2H-1,2,3-triazol-2-yl)quinoline | 80% (one-pot) | beilstein-journals.org |

Palladium(II)-Catalyzed Bromination of Carboxylic Acid Derivatives with Quinoline-Type Ligands

Palladium-catalyzed C-H activation and functionalization have become powerful tools in organic synthesis. nih.govacs.org These methods can offer high regioselectivity that is often difficult to achieve with traditional electrophilic substitution reactions. The use of a directing group is often key to controlling the position of functionalization.

In the context of synthesizing 4-bromoquinoline-3-carboxylic acid, a palladium-catalyzed approach could potentially be employed. For instance, a C-H activation strategy directed by the carboxylic acid group could, in principle, lead to functionalization at the C4 position. However, the development of suitable ligands is crucial for the success of such transformations. nih.govacs.org

Palladium-catalyzed decarboxylative coupling of quinolinone-3-carboxylic acids with (hetero)aryl halides has been demonstrated. nih.gov This reaction, while not a bromination, shows that the 3-carboxy group can be used to facilitate palladium-catalyzed transformations on the quinoline ring. A related strategy could potentially be developed for a decarboxylative bromination.

The use of 8-aminoquinoline (B160924) as a removable directing group has been employed for the palladium-catalyzed C-H functionalization of ferrocene (B1249389) carboxylic acid. researchgate.net This highlights the utility of quinoline-based ligands and directing groups in controlling the regioselectivity of palladium-catalyzed reactions.

| Reaction Type | Substrate | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| Decarboxylative Cross-Coupling | Quinolin-4(1H)-one 3-carboxylic acids and (hetero)aryl halides | PdBr₂, Ag₂CO₃ | 3-(Hetero)aryl 4-quinolinones | nih.gov |

| C-H Functionalization | N-(Quinolin-8-yl)ferrocenecarboxamide and aryl/alkyl iodides | Pd(OAc)₂ | Bis(aryl/alkyl)ferrocenecarboxamides | researchgate.net |

Carboxylation Approaches for the Quinoline 3 Position

Formal [3+2+1] Annulation Strategies Leading to Quinoline-3-carboxylates

A notable strategy for constructing the quinoline (B57606) core with a carboxylate at the 3-position involves formal [3+2+1] annulation reactions. This approach assembles the quinoline ring from three components that contribute three, two, and one atom respectively to the final heterocyclic system.

One such method involves the reaction of readily available aryl diazonium salts, nitriles, and alkynes. organic-chemistry.org This three-component cascade annulation provides an efficient and rapid synthesis of multiply substituted quinolines. organic-chemistry.org The reaction proceeds without the need for additives or catalysts, making it an economical and environmentally friendly option. organic-chemistry.org Mechanistic studies suggest the formation of nitrilium salts which then undergo cycloaddition with alkynes to form the quinoline ring. organic-chemistry.org The scope of this reaction is broad, accommodating various alkynes and diazonium salts, with electron-rich and neutral phenylacetylene (B144264) derivatives generally providing higher yields. organic-chemistry.org

Another example of a [3+2+1] annulation involves the use of an acidic I₂-DMSO system to convert readily available aspartates or phenylalanines and anilines into alkyl quinoline-3-carboxylates. organic-chemistry.org In this process, two concurrently generated C1 and C2 synthons react with an aniline (B41778) in a formal annulation to produce the quinoline core. organic-chemistry.org

In 2020, an efficient Cu(0)-catalyzed [3+2+1] annulation strategy was developed between anthranils and phenylacetaldehydes for the synthesis of 8-acylquinolines under mild conditions. mdpi.com This reaction is mediated by AgOTf and utilizes dioxygen as the terminal oxidant, demonstrating broad functional group tolerance. mdpi.com

| Reagents | Catalyst/Conditions | Product | Reference |

| Aryl diazonium salts, nitriles, alkynes | Additive-free, 60°C | Multiply substituted quinolines | organic-chemistry.org |

| Aspartates/phenylalanines, anilines | Acidic I₂-DMSO system | Alkyl quinoline-3-carboxylates | organic-chemistry.org |

| Anthranils, phenylacetaldehydes | Cu(0), AgOTf, O₂ | 8-Acylquinolines | mdpi.com |

Carboxylation of Functionalized Quinolines via Carbonylation and Decarboxylation

The synthesis of quinoline-3-carboxylates can also be achieved through the carbonylation of pre-functionalized quinolines followed by selective decarboxylation. This method provides a route to introduce a carboxyl group at a specific position on a pre-existing quinoline ring.

A patented method describes the synthesis of substituted 3-quinoline carboxylic acids from functionalized quinolines through a two-step process of carbonylation and selective decarboxylation. google.com For instance, starting from 2,3-dichloroquinoline, a palladium-catalyzed carbonylation reaction yields dimethyl 2,3-quinolinedicarboxylate. google.com This diester is then hydrolyzed to the corresponding dicarboxylic acid. Subsequent heating leads to the selective removal of the carboxyl group at the 2-position, affording quinoline-3-carboxylic acid. google.com This strategy is also applicable to the preparation of substituted 4-isoquinoline carboxylic acids. google.com

The decarboxylation step is a critical part of this sequence. The removal of a carboxyl group, often from a dicarboxylic acid intermediate, allows for the precise placement of the remaining carboxyl group. This can involve the direct removal of a -COOH group or an alkoxycarbonyl group. google.com

| Starting Material | Key Steps | Product | Reference |

| 2,3-Dichloroquinoline | 1. Pd-catalyzed carbonylation 2. Hydrolysis 3. Selective decarboxylation | Quinoline-3-carboxylic acid | google.com |

Acid-Catalyzed Methods for Quinoline-3-carboxylate Synthesis

Acid catalysis plays a significant role in several synthetic routes to quinoline-3-carboxylates. These methods often involve condensation and cyclization reactions promoted by either Brønsted or Lewis acids.

The Friedländer synthesis, a classic method for quinoline synthesis, involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.gov This reaction can be catalyzed by acids or bases. nih.gov While traditionally used for a range of substituted quinolines, modifications of this approach can lead to quinoline-3-carboxylates.

More contemporary acid-catalyzed methods have also been developed. For instance, a bismuth chloride (BiCl₃) catalyzed green synthesis of 4-hydroxy-2-quinolone analogues has been reported, which proceeds under microwave irradiation. researchgate.net This method utilizes a non-toxic and low-cost Lewis acid catalyst, aligning with the principles of green chemistry. researchgate.net

| Reaction Type | Catalyst | Key Features | Reference |

| Friedländer Synthesis | Brønsted or Lewis acids | Condensation and cyclodehydration | nih.gov |

| 4-Hydroxy-2-quinolone synthesis | Bismuth chloride (BiCl₃) | Microwave-assisted, green chemistry | researchgate.net |

Decarboxylative Cascade Cyclizations in Quinoline Synthesis

Decarboxylative cascade cyclizations represent an efficient strategy for the synthesis of quinolines, where a decarboxylation event initiates a series of reactions leading to the formation of the heterocyclic ring.

An iodine-mediated decarboxylative cyclization has been developed for the synthesis of imidazo[1,5-a]quinolines from α-amino acids and 2-methyl quinolines under metal-free conditions. nih.govrsc.org This reaction involves a cascade of decarboxylative reactions that facilitate the construction of C-C and C-N bonds. nih.gov Although this specific example leads to a fused quinoline system, the underlying principle of using a decarboxylation to trigger cyclization is a powerful tool in quinoline synthesis.

Another example is an efficient copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid, which allows for the direct synthesis of 2-substituted quinolines. organic-chemistry.org This method exhibits good chemo- and regioselectivity and tolerates a wide variety of substrates. organic-chemistry.org

More directly related to quinoline-3-carboxylates, a palladium-catalyzed decarboxylative coupling of arene carboxylates with olefinic substrates has been described. researchgate.net This process is proposed to proceed via an initial ipso-attack of an electrophilic Pd(II) intermediate on an arene carboxylate, leading to an arylpalladium(II) species with the loss of carbon dioxide. researchgate.net

| Reaction | Catalyst/Conditions | Product Type | Reference |

| Decarboxylative cyclization of α-amino acids and 2-methyl quinolines | Iodine-mediated, metal-free | Imidazo[1,5-a]quinolines | nih.govrsc.org |

| Intermolecular decarboxylative cascade cyclization | Copper-catalyzed | 2-Substituted quinolines | organic-chemistry.org |

| Decarboxylative coupling of arene carboxylates and olefins | Palladium-catalyzed | Arylated products | researchgate.net |

Role of Lithium in the Synthesis and Functionalization of 4 Bromoquinoline 3 Carboxylate

Lithium-Halogen Exchange on 4-Bromoquinoline (B50189) Scaffolds

Lithium-halogen exchange is a powerful and widely utilized method for the preparation of organolithium compounds, particularly aryllithiums, from the corresponding aryl halides. researchgate.net The reaction typically involves treating an aryl bromide or iodide with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. harvard.edu This exchange is an equilibrium process that favors the formation of the more stable organolithium species; aryllithiums are generally more stable than alkyllithiums, driving the reaction forward. researchgate.net The mechanism is believed to involve the formation of an 'ate-complex' where the organolithium reagent attacks the halogen atom. harvard.edu This reaction is exceptionally fast, often proceeding rapidly even at temperatures as low as -78°C, which helps to suppress potential side reactions. harvard.edupku.edu.cn For quinoline (B57606) systems, this method provides a direct route to quinolinyllithium intermediates, which are versatile synthons for further chemical modification.

In quinoline systems bearing multiple halogen substituents, the position of the lithium-halogen exchange can be highly regioselective. Studies on 2,4-dihaloquinolines have demonstrated a distinct preference for the exchange to occur at the C-4 position. For instance, the treatment of 2,4-dibromoquinoline (B189380) with n-butyllithium results in a regioselective exchange at the C-4 position, yielding 2-bromo-4-lithioquinoline as the primary intermediate. researchgate.net This selectivity is attributed to the higher kinetic acidity of the proton at C-4 and the electronic effects of the heterocyclic nitrogen atom. The C-4 position is more activated towards nucleophilic attack and metalation compared to the C-2 position. This inherent regioselectivity provides a reliable method for accessing 4-substituted quinolines while leaving the halogen at the C-2 position intact for subsequent transformations. researchgate.net

The table below summarizes the regioselective lithium-halogen exchange at the C-4 position of a dihaloquinoline and subsequent trapping with an electrophile.

| Starting Material | Reagent | Position of Exchange | Electrophile | Final Product |

| 2,4-Dibromoquinoline | n-BuLi | C-4 | Various | 4-Substituted-2-bromoquinoline |

This table illustrates the principle of regioselective exchange based on findings from studies on dihaloquinolines. researchgate.net

The primary utility of the lithium-halogen exchange reaction lies in the synthetic potential of the resulting organolithium intermediate. The 4-quinolinyllithium species generated from 4-bromoquinoline is a potent nucleophile and can react with a wide array of electrophiles to introduce new functional groups at the C-4 position. researchgate.netresearchgate.net This two-step sequence—lithium-halogen exchange followed by electrophilic quench—is a cornerstone of modern heterocyclic chemistry for creating molecular complexity.

The versatility of this approach is demonstrated by the range of electrophiles that can be employed. Quenching the 4-lithioquinoline intermediate with aldehydes or ketones yields secondary or tertiary alcohols, respectively. Reaction with carbon dioxide, after an acidic workup, provides the corresponding carboxylic acid. wikipedia.org Other electrophiles such as alkyl halides, disulfides, and silyl (B83357) chlorides can be used to introduce alkyl, thio, or silyl groups. This methodology allows for the systematic and predictable modification of the quinoline scaffold at the C-4 position, which is crucial for synthesizing compounds with specific properties. researchgate.netyoutube.com

The following table provides examples of functional groups introduced at the C-4 position of a quinoline ring following lithium-halogen exchange.

| 4-Lithioquinoline Intermediate | Electrophile | Functional Group Introduced | Product Class |

| 4-Lithio-2-bromoquinoline | Benzaldehyde | -CH(OH)Ph | Secondary Alcohol |

| 4-Lithio-2-bromoquinoline | CO₂ then H⁺ | -COOH | Carboxylic Acid |

| 4-Lithio-2-bromoquinoline | Dimethylformamide (DMF) | -CHO | Aldehyde |

| 4-Lithio-2-bromoquinoline | I₂ | -I | Iodo-derivative |

Data compiled from general applications of organolithium reagents and specific studies on quinoline functionalization. wikipedia.orgresearchgate.net

Formation of Lithium 4-Bromoquinoline-3-carboxylate Salt

The target compound, Lithium 4-bromoquinoline-3-carboxylate, is an ionic salt. Its formation involves the synthesis of the parent acid, 4-bromoquinoline-3-carboxylic acid, followed by deprotonation with a suitable lithium base. The synthesis of the carboxylic acid precursor can be achieved through methods such as the carbonation of a 4-bromo-3-lithioquinoline intermediate. This intermediate would be generated via a lithium-halogen exchange on a 3,4-dibromoquinoline (B189540) or through a directed ortho-metalation of 4-bromoquinoline if a suitable directing group is present at a neighboring position.

Once 4-bromoquinoline-3-carboxylic acid is obtained, the formation of the lithium salt is a straightforward acid-base reaction. Treatment of the carboxylic acid with a lithium base like lithium hydroxide (B78521) (LiOH) in an aqueous or alcoholic medium, or with an organolithium reagent like n-BuLi in an aprotic solvent, will result in the deprotonation of the acidic carboxylic proton to yield the lithium carboxylate salt and a corresponding byproduct (water or butane, respectively).

Reaction Scheme:

4-Bromoquinoline-3-COOH + LiOH → 4-Bromoquinoline-3-COOLi + H₂O

This salt formation is a fundamental reaction driven by the significant difference in pKa between the carboxylic acid and the conjugate acid of the base used.

Advanced Methodologies in 4 Bromoquinoline 3 Carboxylate Synthesis

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Transition metal-catalyzed cross-coupling reactions represent the most powerful tools for creating carbon-carbon bonds, enabling the introduction of diverse substituents onto the quinoline (B57606) core. Starting with a 4-bromoquinoline-3-carboxylate ester, the bromine atom at the C4 position is an ideal handle for these transformations.

Suzuki-Miyaura Coupling on Brominated Quinolines

The Suzuki-Miyaura coupling is a highly utilized palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. libretexts.org This reaction is noted for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acids and esters. libretexts.org In the context of synthesizing derivatives of 4-bromoquinoline-3-carboxylate, the C4-bromo position can be coupled with various aryl- or vinyl-boronic acids.

Research has demonstrated the successful application of Suzuki-Miyaura coupling on various halo-quinolines. For instance, the coupling of 2-aryl-4-chloro-3-iodoquinolines with arylboronic acids has been achieved, showcasing the differential reactivity of halogens on the quinoline ring. nih.gov Similarly, 4-chloro-8-tosyloxyquinoline has been effectively coupled with aryl boronic acids. researchgate.net These examples underscore the feasibility of applying this methodology to a 4-bromoquinoline-3-carboxylate substrate to introduce new carbon-carbon bonds at the C4 position. The general mechanism involves the oxidative addition of the brominated quinoline to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product. libretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Quinolines

| Catalyst | Ligand | Base | Solvent | Substrate Example | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/Ethanol/H₂O | 4-Chloro-8-tosyloxyquinoline | researchgate.net |

Negishi Cross-Coupling Strategies

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgnumberanalytics.com This reaction is a powerful tool for C-C bond formation and is particularly useful due to the high reactivity and functional group tolerance of organozinc reagents. rsc.org These reagents can be prepared from the corresponding organolithium or Grignard reagents, or directly from the organic halide. illinois.edu

For a 4-bromoquinoline-3-carboxylate system, a Negishi coupling strategy would involve the reaction with an organozinc reagent (R-ZnX) in the presence of a palladium catalyst. This would result in the substitution of the bromine atom with the 'R' group from the organozinc compound. The mechanism proceeds through a catalytic cycle of oxidative addition, transmetalation with the organozinc species, and reductive elimination. numberanalytics.com The Negishi reaction is advantageous for its high efficiency and selectivity in constructing complex molecular architectures. rsc.org

Sonogashira Cross-Coupling Applications

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is exceptionally valuable for the synthesis of arylalkynes and conjugated enynes under mild conditions. libretexts.org

The application of Sonogashira coupling to a 4-bromoquinoline-3-carboxylate substrate would allow for the introduction of an alkyne moiety at the C4 position. This is a synthetically valuable transformation, as the resulting alkyne can undergo a variety of further reactions. The reaction has been successfully applied to other brominated quinolines, such as the coupling of 3-bromoquinoline (B21735) with phenylacetylene (B144264), demonstrating its utility on this heterocyclic system. researchgate.net The catalytic cycle involves both palladium and copper; the palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate that participates in the transmetalation step. libretexts.org

Kumada, Stille, Heck, and Hiyama Cross-Coupling Relevancy

Beyond the aforementioned reactions, several other cross-coupling methods are relevant for the functionalization of 4-bromoquinoline-3-carboxylate.

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium) and a nickel or palladium catalyst. It is one of the earliest cross-coupling methods and is effective for forming C-C bonds, though the high reactivity of Grignard reagents can sometimes limit functional group compatibility.

Stille Coupling: The Stille reaction employs organotin compounds (organostannanes) with a palladium catalyst. A key advantage is its tolerance for a wide variety of functional groups, although the toxicity of organotin reagents is a significant drawback. libretexts.org

Heck Reaction: This reaction couples an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. It could be used to introduce an alkenyl substituent at the C4 position of the quinoline ring.

Hiyama Coupling: The Hiyama coupling uses an organosilane as the organometallic partner, activated by a fluoride (B91410) source or a base. organic-chemistry.orgwikipedia.org It is considered a greener alternative to Stille coupling due to the low toxicity of silicon byproducts. mdpi.com The mechanism involves oxidative addition, transmetalation from the activated pentavalent silicon species, and reductive elimination. mdpi.com

Cross-Coupling with Lithium Tri(quinolinyl)magnesates

An alternative strategy involves activating the quinoline ring itself rather than the coupling partner. Bromoquinolines, including 2-, 3-, and 4-bromoquinoline (B50189), can be converted into lithium tri(quinolinyl)magnesates by reacting them with tri-n-butylmagnesiate (Bu₃MgLi). researchgate.net These resulting organomagnesium "ate" complexes can then participate in palladium-catalyzed cross-coupling reactions with other (hetero)aryl halides. researchgate.net This approach allows for the formation of a C-C bond where the quinoline itself acts as the nucleophilic partner in the transmetalation step, offering a different synthetic route to biaryl quinoline derivatives. researchgate.net

Green Chemistry Protocols for Sustainable Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign and sustainable methods for chemical synthesis. acs.org For the production of quinoline derivatives, several green chemistry protocols have been explored.

Multicomponent reactions (MCRs) are a key green strategy, as they combine three or more reactants in a single step to form a complex product, thereby reducing waste, energy consumption, and reaction time. researchgate.net The Doebner reaction, a three-component reaction between an aniline (B41778), an aldehyde, and pyruvic acid, is a classic method for synthesizing quinoline-4-carboxylic acids. nih.gov Modern variations of this reaction focus on using greener catalysts and solvents.

The use of nanocatalysts offers another avenue for green synthesis, providing high catalytic activity and the potential for catalyst recovery and reuse. acs.orgnih.gov For example, Fe₃O₄ nanoparticle-based catalysts have been used to synthesize pyrimido[4,5-b]quinolones in water. nih.gov Additionally, the use of biomass-derived solvents and reagents, such as ethyl lactate, in iron-catalyzed three-component reactions provides a sustainable route to diverse quinoline products without the need for additional organic solvents. rsc.org These approaches align with the principles of green chemistry by improving atom economy, using safer solvents, and increasing energy efficiency. acs.org

Microwave-Assisted Reactions

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles in significantly shorter times compared to conventional heating methods. nih.govresearchgate.net This is attributed to the efficient and uniform heating of the reaction mixture by microwaves. conicet.gov.ar

In the context of quinoline synthesis, microwave irradiation has been successfully employed to synthesize various quinoline derivatives, including those with a carboxylate group at the 3-position. For instance, a rapid and efficient microwave-assisted, one-pot procedure has been developed for the synthesis of ethyl-quinolon-4-one-3-carboxylates. conicet.gov.ar This method involves the reaction of p-substituted anilines with diethyl-ethoxymethylenemalonate to form aminomethylenemalonate intermediates, which then undergo cyclization under microwave irradiation to yield the desired quinolone products. conicet.gov.ar The subsequent hydrolysis of these esters to the corresponding carboxylic acids can also be accelerated using microwave heating. conicet.gov.ar

While direct synthesis of 4-bromoquinoline-3-carboxylate using microwave assistance is not extensively detailed in the provided results, the successful application of this technology to similar quinoline systems strongly suggests its potential applicability. The key advantages would be a significant reduction in reaction time, from hours to minutes, and improved yields due to the minimization of side reactions. nih.govresearchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinolone-3-carboxylates

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

| Reaction Time | Hours | Minutes | nih.gov |

| Yield | Moderate to Good | Good to Excellent | nih.govconicet.gov.ar |

| Conditions | High temperatures, often lengthy reflux | Controlled temperature and pressure | conicet.gov.ar |

| By-products | More prevalent | Minimized | conicet.gov.ar |

Solvent-Free and Metal-Free Conditions

The development of solvent-free and metal-free synthetic protocols is a cornerstone of green chemistry, aiming to reduce environmental impact and avoid contamination of the final products with metallic residues. Several metal-free approaches to quinoline synthesis have been reported, often utilizing alternative energy sources or catalysts.

One notable metal-free method involves the use of molecular iodine as a catalyst for the synthesis of quinoline-2,4-dicarboxylate derivatives from aryl amines and acetylenedicarboxylates. rsc.org This one-pot protocol offers high regioselectivity and good yields, avoiding the need for metal catalysts. rsc.org Modifications of classic quinoline syntheses, such as the Skraup and Doebner–Von Miller reactions, have also been developed to proceed under metal-free conditions, sometimes employing microwave irradiation or ionic liquids to enhance efficiency. mdpi.com

Solvent-free conditions, often coupled with microwave assistance, have also been explored for quinoline synthesis. For example, the synthesis of quinolin-4-ylmethoxychromen-4-ones has been achieved in excellent yields within minutes under solvent-free microwave conditions using YbCl₃ as a catalyst. nih.gov While this example uses a metal catalyst, it highlights the feasibility and advantages of solvent-free approaches. The combination of metal-free and solvent-free conditions represents a highly desirable goal for the sustainable synthesis of 4-bromoquinoline-3-carboxylate.

Deep Eutectic Solvents (DESs) in Organolithium Chemistry

Deep eutectic solvents (DESs) are emerging as green and sustainable alternatives to conventional volatile organic solvents. mdpi.com They are typically formed by mixing a hydrogen bond acceptor (HBA), such as choline (B1196258) chloride, with a hydrogen bond donor (HBD) in a specific molar ratio. mdpi.comresearchgate.net DESs are attractive due to their low cost, biodegradability, low toxicity, and non-flammability. researchgate.netresearchgate.net

A groundbreaking development has been the application of DESs in organolithium chemistry, a field traditionally requiring strictly inert and anhydrous conditions. researchgate.netscispace.com Research has shown that chemoselective additions of organolithium reagents to imines and quinolines can be performed in DESs at room temperature and even in the presence of air. scispace.com This shatters the long-held dogma that organolithium chemistry is incompatible with protic or aerobic environments. scispace.com

This methodology has been successfully applied to the synthesis of 2-substituted dihydroquinolines by adding organolithium reagents to quinoline. scispace.com The reactions are remarkably fast, often completing in seconds, and proceed without the need for additives. scispace.com The use of DESs appears to kinetically activate the organolithium reagent, favoring nucleophilic addition over competing hydrolysis. researchgate.net This approach holds significant promise for the synthesis of Lithium;4-bromoquinoline-3-carboxylate, potentially allowing for a more sustainable and less stringent manufacturing process.

Table 2: Properties and Applications of Deep Eutectic Solvents in Synthesis

| Property | Description | Relevance to Organolithium Chemistry | Reference |

| Green Solvents | Biodegradable, low toxicity, non-flammable, and low cost. | Offers a sustainable alternative to volatile organic solvents. | researchgate.netresearchgate.net |

| Tunable Properties | Physical and chemical properties can be adjusted by changing the HBA and HBD. | Allows for optimization of reaction conditions. | researchgate.net |

| Enhanced Reactivity | Can activate organometallic reagents. | Enables reactions under milder conditions and in the presence of air. | researchgate.netscispace.com |

| Recyclability | Can often be recovered and reused. | Reduces waste and improves process economy. | mdpi.com |

Photocatalytic Methods for Quinoline Functionalization

Photocatalysis has gained significant attention as a green and powerful tool in organic synthesis, utilizing visible light to drive chemical transformations. This approach offers mild reaction conditions and unique reactivity pathways. In the context of quinoline chemistry, photocatalytic methods have been explored for the functionalization of the quinoline core.

While the direct photocatalytic synthesis of 4-bromoquinoline-3-carboxylate is not explicitly detailed, related transformations highlight the potential of this methodology. For instance, visible light irradiation of N-bromosuccinimide (NBS) has been used to generate iminyl radicals from 2-(azidomethyl)-3-aryl-prop-2-enenitriles, which then undergo intramolecular cyclization to form quinoline-3-carbonitriles. acs.org This process can be efficiently conducted in a continuous-flow setup. acs.org

Furthermore, the photocatalytic degradation of quinoline derivatives, such as quinoline yellow, using catalysts like Ag₃PO₄ has been studied. mdpi.com Although this is a degradative process, it demonstrates the interaction of the quinoline scaffold with photocatalytic systems. The principles of photocatalysis could potentially be adapted for the selective C-H functionalization or bromination of a pre-formed quinoline-3-carboxylate scaffold, offering a novel and environmentally friendly synthetic route.

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering numerous advantages over traditional batch processing. These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. nih.gov

The synthesis of quinoline derivatives has been successfully adapted to continuous flow systems. For example, a modified Doebner–von Miller reaction has been used for the synthesis of 2-methylquinoline (B7769805) in a flow reactor, providing a rapid and green route with good to excellent yields. nih.gov Another example is the continuous-flow synthesis of 3-cyanoquinolines from 2-(azidomethyl)-3-(aryl)prop-2-enenitriles, which allows for the safe handling of potentially hazardous intermediates and rapid production. acs.org

A continuous-flow process has also been mentioned as a strategy for shortening reaction times in the synthesis of alkyl quinoline-3-carboxylates. organic-chemistry.org The application of continuous flow technology to the synthesis of this compound could lead to a more efficient, safer, and scalable manufacturing process. The precise control over reaction time, temperature, and stoichiometry in a flow reactor can lead to higher purity products and reduce the need for extensive purification steps.

Table 3: Comparison of Batch vs. Continuous Flow Synthesis

| Feature | Batch Synthesis | Continuous Flow Synthesis | Reference |

| Scalability | Challenging, often requires re-optimization | Straightforward by extending operation time | acs.org |

| Safety | Handling of hazardous reagents and exotherms can be problematic | Improved safety due to small reaction volumes and better heat dissipation | acs.org |

| Control | Less precise control over reaction parameters | Precise control over temperature, pressure, and residence time | nih.gov |

| Efficiency | Can be less efficient with longer reaction and work-up times | Often higher throughput and faster optimization | acs.orgorganic-chemistry.org |

Mechanistic and Theoretical Investigations of Reactions Involving 4 Bromoquinoline 3 Carboxylate and Its Precursors

Elucidation of Reaction Mechanisms in Quinoline (B57606) Functionalization

The functionalization of the quinoline core is achieved through a variety of reaction mechanisms, each offering unique advantages in terms of regioselectivity and substrate scope. Transition metal-catalyzed C-H activation, for instance, has become a powerful tool for direct functionalization, avoiding the need for pre-functionalized substrates. mdpi.comnih.gov Concurrently, classic and modern organic reactions, including Pummerer and oxidative annulation processes, provide versatile routes to construct the quinoline ring itself. acs.orgmdpi.com The dynamic nature of halogenated heterocycles is highlighted by the halogen dance reaction, which allows for functionalization at positions not readily accessible through other means. wikipedia.orgclockss.org

Transition-metal-catalyzed C-H activation has revolutionized the synthesis of quinoline derivatives by enabling the direct introduction of functional groups onto the heterocyclic core. rsc.org These reactions typically involve a sequence of steps beginning with the coordination of a metal catalyst to the quinoline, often facilitated by a directing group or the intrinsic properties of the N-heterocycle. mdpi.comnih.gov

The general mechanism often starts with the coordination of the metal to the quinoline nitrogen, forming an initial complex. mdpi.com This is followed by the C-H activation step itself, which can proceed through several pathways depending on the metal center and reaction conditions. mdpi.comnih.gov Common pathways include:

Concerted Metalation-Deprotonation (CMD): In this pathway, the C-H bond is broken in a single step with the assistance of a base, which can be an external additive or a ligand on the metal center (e.g., an acetate (B1210297) ligand). nih.gov Mechanistic studies, including kinetic isotope effect (KIE) measurements, often point to the C-H cleavage as the rate-limiting step in these transformations. nih.gov

Oxidative Addition (OA): The metal center inserts directly into the C-H bond, leading to an increase in its oxidation state.

Sigma-Metathesis or Electrophilic Aromatic Substitution: These pathways are also plausible depending on the specific catalytic system. mdpi.com

Following C-H bond cleavage, an organometallic species is formed. mdpi.com The subsequent introduction of a functional group can occur via mechanisms like reductive elimination (RE) or further reaction with coupling partners. nih.gov

Computational studies, particularly Density Functional Theory (DFT), have been instrumental in elucidating these pathways. For example, DFT analysis of Pd(II)-catalyzed C-H activation of quinoline N-oxides has shown how different reaction conditions can favor activation at distinct positions, such as C2 or C8. rsc.org These studies revealed that the formation of a σ-metallacycle can lead to C8 activation, while a π-metallacycle precedes C2 activation, with the former being energetically preferred under specific catalytic conditions. rsc.org Similarly, DFT calculations have been used to understand the role of additives and the oxidative coupling mechanism in Rh(III)-catalyzed C-H heteroarylation. rsc.org

The table below summarizes key transition metals used in quinoline C-H activation and the typical positions they functionalize.

| Metal Catalyst | Typical Position(s) Functionalized | Mechanistic Pathway Mentioned | Reference(s) |

| Palladium (Pd) | C2, C3, C4, C8 | CMD, Oxidative Addition/Reductive Elimination | mdpi.comnih.govnih.govrsc.org |

| Rhodium (Rh) | C2, C3, C8 | CMD, Oxidative Coupling | nih.govrsc.org |

| Nickel (Ni) | C2, C4 | Alkene Insertion/Reductive Elimination | mdpi.com |

| Cobalt (Co) | C8 | Base-assisted Internal Electrophilic-type Substitution (BIES) | researchgate.net |

| Copper (Cu) | C2, C8 | Ligand-promoted Deprotonation | rsc.org |

The Pummerer reaction has been ingeniously applied to the modular synthesis of quinoline-3-carboxylates, which are direct precursors to the title compound. acs.orgorganic-chemistry.orgnih.gov This strategy utilizes readily available starting materials like amino acids and anilines in a formal [3 + 2 + 1] annulation process. organic-chemistry.orgresearchgate.net

The key mechanistic feature is the activation of dimethyl sulfoxide (B87167) (DMSO) to generate a reactive C1 synthon. acs.orgresearchgate.net In a system employing iodine (I₂) and DMSO, mechanistic studies have revealed that DMSO is activated by hydroiodic acid (HI) via a Pummerer reaction. acs.orgnih.gov Simultaneously, the amino acid (such as aspartate or phenylalanine) undergoes an I₂-mediated Strecker degradation to provide a C2 synthon. acs.orgresearchgate.net These two synthons, generated concurrently in situ, then react with an aniline (B41778) derivative to construct the quinoline core. acs.orgorganic-chemistry.org This one-pot process highlights the efficiency of using a Pummerer reaction to generate key building blocks for complex heterocycle synthesis. rsc.org The flexibility of this method allows for the synthesis of various alkyl quinoline-3-carboxylates and 3-arylquinolines by simply changing the amino acid precursor. nih.gov

The proposed sequence for this transformation is outlined below:

Activation of DMSO: DMSO reacts with an acid (like HI) to form a sulfonium (B1226848) intermediate.

Pummerer Rearrangement: The intermediate undergoes rearrangement to form an electrophilic C1 synthon. tandfonline.com

Generation of C2 Synthon: An amino acid undergoes Strecker degradation, mediated by iodine, to produce a C2 building block. acs.org

[3+2+1] Annulation: The C1 and C2 synthons undergo a cascade reaction with an aniline to form the substituted quinoline ring. organic-chemistry.orgorganic-chemistry.org

This approach provides a powerful and modular route to the 2,4-unsubstituted alkyl quinoline-3-carboxylate scaffold, a motif that has been surprisingly difficult to access through other synthetic routes. acs.orgnih.gov

Oxidative annulation represents a major strategy for quinoline synthesis, characterized by the formation of the heterocyclic ring through cyclization coupled with an oxidation event. mdpi.comscilit.com These methods often leverage transition-metal catalysis, but metal-free protocols have also been developed, frequently employing environmentally benign oxidants like molecular oxygen. mdpi.comorganic-chemistry.org

A common approach involves the reaction of anilines with various coupling partners, such as alcohols, olefins, or alkynes. mdpi.comsnnu.edu.cn For instance, palladium-catalyzed aerobic oxidative annulation can be used to assemble 2-substituted quinolines. mdpi.com A plausible mechanism for the reaction between an aniline and an allyl substrate begins with the coordination of the olefin's allylic C-H bond to the palladium catalyst, forming a π-allylpalladium intermediate. mdpi.com This is followed by nucleophilic attack (e.g., by water) and oxidation to generate a cinnamaldehyde (B126680) intermediate. Condensation with the aniline forms an imine, which then undergoes cyclization and subsequent oxidation (aromatization) to yield the final quinoline product. mdpi.com

Various catalytic systems have been developed, each with its proposed mechanistic cycle:

Rhodium(III)-Catalyzed Annulation: Involves chelation-assisted C-H activation of a pyridine (B92270) derivative (as a model for the aniline part) followed by coupling with an alkyne, entailing a twofold C-H activation process. snnu.edu.cn

Copper-Catalyzed Annulation: Utilizes K₂S₂O₈ and cuprous bromide for the oxidative cross-dehydrogenative coupling between N-arylglycine derivatives and olefins to produce quinoline dicarboxylates. mdpi.com

Metal-Free Annulation: Aniline can react with two molecules of an aldehyde in the presence of an oxidant like H₂O₂ and a Lewis acid catalyst (AlCl₃). The proposed mechanism starts with the condensation of the aniline with one aldehyde molecule to form an imine, which then proceeds through further annulation steps. nih.gov

These strategies showcase the versatility of oxidative annulation in constructing the quinoline skeleton from simple, readily available precursors. researchgate.net

The halogen dance (HD) reaction, also known as halogen migration or scrambling, is a base-catalyzed intramolecular rearrangement where a halogen atom moves to a different position on an aromatic or heteroaromatic ring. wikipedia.orgclockss.org This thermodynamically driven process provides a powerful method for functionalizing positions that are otherwise difficult to access. wikipedia.orgrsc.org The reaction creates a new nucleophilic center at the halogen's migrated position while enabling electrophilic trapping at the site vacated by the halogen, offering dual opportunities for functionalization. wikipedia.org

The mechanism generally involves the deprotonation of the heteroaromatic ring by a strong base (like lithium diisopropylamide, LDA) to form an anionic intermediate. ias.ac.inwhiterose.ac.uk This intermediate can then facilitate the migration of the halogen. The process is influenced by factors such as the choice of base, temperature, and solvent. wikipedia.org Lower temperatures are often preferred as they slow the initial metalation step, ensuring the coexistence of both metalated and unmetalated species, which promotes the halogen dance. wikipedia.org

In the context of quinolines, the halogen dance has been reported as a key step in total synthesis. For example, the synthesis of cryptomisrine involved a 1,3-halogen dance rearrangement in a 3-fluoro-4-iodoquinoline (B1310626) system. wikipedia.org Treatment with LDA induced the migration of the iodine atom, generating a rearranged organolithium species that could be trapped with an electrophile. wikipedia.org This demonstrates the utility of the halogen dance in creating complex substitution patterns on the quinoline core that would be challenging to achieve via classical methods. clockss.orgacs.org

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of complex organic reactions and predicting the properties of molecules. rsc.org It provides insights into electronic structures, reaction energetics, and transition states that are often difficult to obtain through experimental means alone. ias.ac.in

DFT calculations are widely used to optimize the molecular geometry of quinoline derivatives, determining the most stable conformation by finding the structure with the lowest possible energy. nih.gov From this optimized geometry, a wealth of information about the molecule's electronic properties and potential reactivity can be derived.

Key parameters calculated using DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for electrophilic and nucleophilic attack.

Atomic Charges: Methods like Mulliken population analysis can be used to calculate the partial charges on each atom, providing further detail on the electronic distribution within the molecule. researchgate.net

These computational tools have been applied to study various aspects of quinoline chemistry. DFT has been used to shed light on the complete mechanism of competing catalytic reactions, such as the PdCl₂-catalyzed C-H activation of quinoline N-oxides at the C8 position versus the more common C2 activation. rsc.org Calculations can determine the energy barriers for different pathways, explaining the experimentally observed regioselectivity. rsc.orgmdpi.com Furthermore, DFT studies on novel synthesized quinoline compounds help to correlate their structural geometries and electronic properties with observed biological activity. nih.gov

The table below provides a summary of computational methods and their applications in studying quinoline derivatives.

| Computational Method | Application | Insights Gained | Reference(s) |

| DFT Geometry Optimization | Determine the lowest energy structure of quinoline derivatives. | Provides bond lengths, bond angles, and dihedral angles for the most stable conformation. | nih.gov |

| Frequency Calculations | Confirm that the optimized structure is a true energy minimum. | Verifies the stability of the computed geometry. | nih.gov |

| FMO Analysis (HOMO/LUMO) | Predict chemical reactivity and sites for electron transfer. | Identifies electron-donating and electron-accepting capabilities; the energy gap indicates stability. | nih.govresearchgate.net |

| MEP Mapping | Visualize electrophilic and nucleophilic sites. | Predicts regions of the molecule susceptible to attack by reagents. | nih.gov |